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Introduction

3-lodo-1-propanol (CsH-IO) is a bifunctional organic molecule that serves as a versatile
building block in organic synthesis. Its reactivity is characterized by the presence of two key
functional groups: a primary alcohol (-OH) and a primary alkyl iodide (-1). This duality allows for
a wide range of chemical transformations, making it a valuable intermediate in the synthesis of
pharmaceuticals, fine chemicals, and materials. The high reactivity of the carbon-iodine bond,
coupled with the classic transformations of the hydroxyl group, provides chemists with a
powerful tool for molecular construction. This technical guide provides a comprehensive
overview of the reactivity profile of 3-iodo-1-propanol, including quantitative data, detailed
experimental protocols, and visual representations of key reactions and workflows.

Core Reactivity and Physicochemical Properties

The chemical behavior of 3-iodo-1-propanol is dictated by its two functional groups. The
carbon-iodine bond is highly susceptible to nucleophilic attack, as iodide is an excellent leaving
group. This facilitates a variety of substitution reactions at the C1 position. Concurrently, the
primary hydroxyl group can undergo oxidation, esterification, and etherification reactions. The
interplay between these two reactive centers allows for selective transformations by careful
choice of reagents and reaction conditions.

Table 1. Physicochemical Properties of 3-lodo-1-propanol
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Property

Value

Molecular Formula

CsH»IO

Molecular Weight 185.99 g/mol [1]

Appearance Colorless to pale yellow liquid
Density 1.942 g/mL at 25 °C[1]
Boiling Point 115 °C at 38 mmHg[1]

Refractive Index

n20/D 1.556[1]

Solubility

Soluble in water and organic solvents

Table 2: Spectroscopic Data of 3-lodo-1-propanol

Spectroscopy Key Features
o (ppm): ~3.7 (t, 2H, CH2-OH), ~3.3 (t, 2H, CH--
IH NMR ), ~2.0 (quintet, 2H, -CH2-CH2-CHz2-), ~2.5 (s,
1H, -OH)
13C NMR 0 (ppm): ~62 (C-OH), ~36 (C-CH2-C), ~7 (C-I)

IR (Infrared)

Broad peak around 3300 cm~1 (O-H stretch),
peaks around 2900 cm~1 (C-H stretch), peak
around 1050 cm~t (C-O stretch), peak around
600 cm™1 (C-I stretch)

Mass Spectrometry

Molecular ion peak (M*) at m/z 186. Key
fragments at m/z 169 ([M-OH]*), 127 (I*), 59

(M-11%)

Key Reactions and Synthetic Applications
Nucleophilic Substitution at the Carbon-lodine Bond

The primary alkyl iodide functionality is the most reactive site for nucleophilic substitution,

proceeding readily via an SN2 mechanism. The weak C-I bond and the stability of the iodide
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anion make it an excellent leaving group.

A classic and highly effective method for forming ethers. An alkoxide nucleophile displaces the
iodide to form an ether linkage.

Experimental Protocol: Synthesis of 3-Methoxy-1-propanol

o Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser
and a magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous methanol under an inert
atmosphere.

e Reaction: To the freshly prepared sodium methoxide solution, add 3-iodo-1-propanol (1.0
eq) dropwise at room temperature.

o Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by
TLC.

o Work-up: After cooling to room temperature, quench the reaction with water and extract the
product with diethyl ether.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
distillation.

Expected Yield: Moderate to high. A similar reaction using 3-chloro-1-propanol with sodium
methoxide has reported yields around 70%.

DOT Diagram: Williamson Ether Synthesis Mechanism
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Caption: SN2 mechanism of Williamson ether synthesis.

The introduction of an azide group is a crucial step in the synthesis of amines, triazoles, and
other nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of 3-Azido-1-propanol

e Reaction Setup: In a round-bottom flask, dissolve 3-iodo-1-propanol (1.0 eq) in a mixture of
acetone and water (e.g., 5:1 v/v).

o Addition of Azide: Add sodium azide (NaNs, 1.5 eq) to the solution.
o Reflux: Heat the mixture to reflux and stir for 12-24 hours.

o Work-up: After cooling, remove the acetone under reduced pressure. Add water to the
residue and extract the product with diethyl ether.

 Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and
concentrate to obtain 3-azido-1-propanol.

Expected Yield: High. The analogous reaction with 3-bromo-1-propanol reports yields up to
77%.
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This reaction is a valuable method for carbon chain extension, forming a nitrile that can be

further hydrolyzed to a carboxylic acid or reduced to an amine.

Experimental Protocol: Synthesis of 4-Hydroxybutanenitrile

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-iodo-1-
propanol (1.0 eq) in a polar aprotic solvent such as DMSO or ethanol.

Addition of Cyanide: Add potassium cyanide (KCN, 1.2 eq) to the solution. Caution: KCN is
highly toxic.

Heating: Heat the reaction mixture at 60-80 °C for several hours.
Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify
by distillation or chromatography.

Expected Yield: Moderate. The choice of solvent is critical to avoid side reactions.

Reactions of the Hydroxyl Group

The primary alcohol functionality of 3-iodo-1-propanol can be readily transformed into other

functional groups.

Mild oxidizing agents can convert the primary alcohol to an aldehyde, while strong oxidizing

agents will yield a carboxylic acid.

Experimental Protocol: Oxidation to 3-lodopropanoic Acid using Jones Reagent

Preparation of Jones Reagent: Dissolve chromium trioxide (CrOs) in concentrated sulfuric
acid and then dilute with water. Caution: Jones reagent is corrosive and a strong oxidant.

Reaction: To a solution of 3-iodo-1-propanol (1.0 eq) in acetone, add the Jones reagent
dropwise at 0 °C.

Monitoring: The reaction is typically rapid and exothermic. The color changes from reddish-
orange to green.
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o Work-up: Quench the reaction with isopropanol, dilute with water, and extract the product
with diethyl ether.

 Purification: Dry the organic layer and remove the solvent. The crude acid can be purified by
recrystallization.

Expected Yield: Generally high for the oxidation of primary alcohols to carboxylic acids with
Jones reagent.

DOT Diagram: Oxidation Workflow

3-lodo-1-propanol in Acetone

l

Add Jones Reagent at 0 °C

l

Reaction Mixture (Color change to green)

l

Quench with Isopropanol

l

Aqueous Work-up and Extraction

l

Purification (Recrystallization)

l

3-lodopropanoic Acid
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Caption: Workflow for the oxidation of 3-iodo-1-propanol.

Ester formation can be achieved by reacting 3-iodo-1-propanol with a carboxylic acid, acid
chloride, or acid anhydride.

Experimental Protocol: Synthesis of 3-lodopropyl Acetate

e Reaction Setup: In a flask, combine 3-iodo-1-propanol (1.0 eq) with acetic anhydride (1.2
eq) and a catalytic amount of a strong acid (e.qg., sulfuric acid) or a base (e.qg., pyridine).

o Heating: Gently heat the mixture under reflux for 1-2 hours.

o Work-up: Cool the mixture, add water, and extract the ester with an organic solvent like
diethyl ether.

 Purification: Wash the organic layer with sodium bicarbonate solution to remove unreacted
acid, followed by brine. Dry over an anhydrous salt and remove the solvent. The product can
be purified by distillation.

Expected Yield: High.

Table 3: Summary of Key Reactions of 3-lodo-1-propanol
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Reaction Type Reagents Product Typical Conditions
Williamson Ether Anhydrous alcohol,
_ RONa (e.g., CHsONa) RO-(CHz)s-OH
Synthesis reflux
Azide Substitution NaNs N3-(CH2)3-OH Acetone/water, reflux
) o Ethanol or DMSO,
Cyanide Substitution KCN NC-(CHz)3-OH
heat
Oxidation (to CrOs, H2S0a4 (Jones
] ) [-(CH2)2-COOH Acetone, 0 °C to RT
Carboxylic Acid) Reagent)
o (CHsCO)20, H* or
Esterification o CHsCOO-(CHz2)3-I Reflux
Pyridine
Reaction with
] Excess NHs Hz2N-(CHz)3-OH Heat, pressure
Ammonia
Conclusion

3-lodo-1-propanol is a highly valuable and versatile reagent in organic synthesis. Its dual
functionality allows for a broad spectrum of chemical transformations, enabling the construction
of complex molecules. The facile displacement of the iodide and the reactivity of the hydroxyl
group provide orthogonal handles for synthetic chemists. A thorough understanding of its
reactivity profile, as outlined in this guide, is essential for its effective utilization in research,
development, and industrial applications. Careful selection of reaction conditions and reagents
is paramount to achieving high selectivity and yields in synthetic endeavors involving this
important building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Dual Nature of 3-lodo-1-propanol: An In-Depth
Reactivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294970#3-iodo-1-propanol-reactivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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